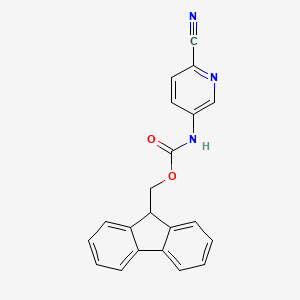
2-Cyano-5-(Fmoc-amino)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-5-(Fmoc-amino)pyridine is an organic compound that is widely used in scientific research. The Fmoc (Fluorenylmethoxycarbonyl) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Synthesis Analysis
The synthesis of this compound involves several steps. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis
The molecular formula of this compound is C21H15N3O2, and its molecular weight is 341.4 g/mol.Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .科学的研究の応用
2-Cyano-5-(Fmoc-amino)pyridine has a wide range of scientific research applications. It is used in the synthesis of organic molecules, including peptides, peptidomimetics, and small molecules. Additionally, it is used in a range of biological and medical applications, including drug discovery, proteomics, and diagnostics. This compound is also used in the synthesis of peptide-based inhibitors of protein-protein interactions. It is also used in the synthesis of peptide-based inhibitors of kinases.
作用機序
Target of Action
The primary target of 2-Cyano-5-(Fmoc-amino)pyridine is the α-amino group of amino acids in peptide synthesis . The Fmoc (9-fluorenylmethoxycarbonyl) group is a temporary protecting group for the α-amino group, which is key to the success of solid-phase peptide synthesis (SPPS) .
Mode of Action
The Fmoc group is attached to the α-amino group of an activated incoming amino acid during peptide synthesis . It is removed by treatment with a base, usually piperidine . This allows for the subsequent coupling of another amino acid to the deprotected α-amino group .
Biochemical Pathways
The use of the Fmoc group in peptide synthesis affects the peptide bond formation pathway . The activation of the protected amino acid by the coupling reagent generates a racemizable intermediate during peptide bond formation .
Pharmacokinetics
The fmoc group is rapidly removed by base, which may influence the compound’s absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The use of this compound in peptide synthesis can result in the efficient synthesis of peptides of significant size and complexity . It also suppresses main side reactions observed during conventional SPPS, such as α-C racemization and aspartimide formation .
Action Environment
The action of this compound is influenced by environmental factors such as the quality of the solvent used in peptide synthesis . For example, the use of good quality amine-free DMF is crucial for the success of SPPS .
実験室実験の利点と制限
2-Cyano-5-(Fmoc-amino)pyridine has several advantages for use in laboratory experiments. It is a versatile reagent for a variety of chemical transformations, including Suzuki-Miyaura cross-coupling and Stille Cross-coupling. Additionally, it is relatively inexpensive and can be easily obtained from chemical suppliers. However, it is important to note that this compound is toxic and should be handled with caution.
将来の方向性
The potential applications of 2-Cyano-5-(Fmoc-amino)pyridine are still being explored. Some of the most promising future directions include the use of this compound in the synthesis of peptide-based inhibitors of protein-protein interactions, the use of this compound in the synthesis of peptide-based inhibitors of kinases, and the use of this compound in the synthesis of small molecules for drug discovery. Additionally, this compound could be used in the synthesis of peptide-based vaccines and therapeutics. Finally, this compound could be used in the synthesis of peptide-based diagnostic agents.
合成法
2-Cyano-5-(Fmoc-amino)pyridine is synthesized from the reaction of 2-cyano-5-iodopyridine and Fmoc-amino acid in the presence of a base. The reaction proceeds in a two-step process. In the first step, the iodopyridine is converted to the corresponding cyano pyridine. In the second step, the cyano pyridine is reacted with the Fmoc-amino acid to produce the desired this compound product. The reaction is typically carried out in a solvent such as dichloromethane or acetonitrile.
Safety and Hazards
While specific safety and hazard information for 2-Cyano-5-(Fmoc-amino)pyridine was not found, it’s important to handle all chemicals with care. For example, Pyridine, a related compound, is classified as a flammable liquid and vapor, and it can cause skin and eye irritation. It is also harmful if swallowed, in contact with skin, or if inhaled .
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-(6-cyanopyridin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c22-11-14-9-10-15(12-23-14)24-21(25)26-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20H,13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSUHFHVCJHDBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CN=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

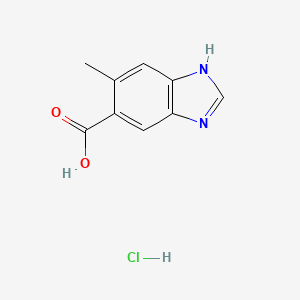

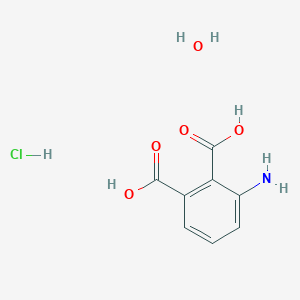
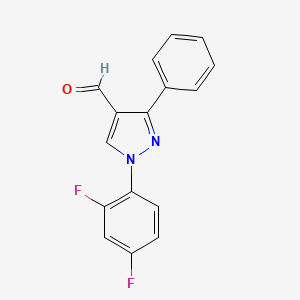



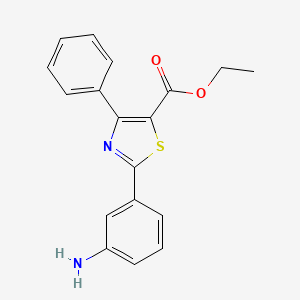

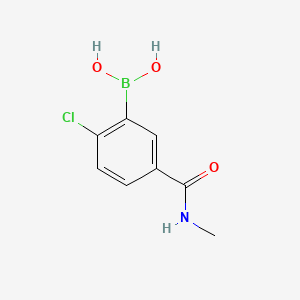
![10a-Phenyl-decahydropyrido[1,2-a][1,3]diazepin-7-one](/img/structure/B6341672.png)
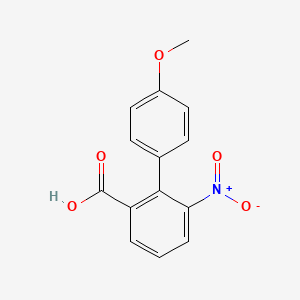
![9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B6341676.png)
![tert-Butyl 4-{imidazo[1,2-a]pyridin-3-ylmethyl}-3-phenylpiperazine-1-carboxylate](/img/structure/B6341681.png)